molecular formula C10H8ClNOS B1592365 (2-(2-Chlorophenyl)thiazol-4-yl)methanol CAS No. 639517-86-5

(2-(2-Chlorophenyl)thiazol-4-yl)methanol

Cat. No. B1592365
M. Wt: 225.7 g/mol
InChI Key: UTFHLPKQSTYCNI-UHFFFAOYSA-N
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Description

“(2-(2-Chlorophenyl)thiazol-4-yl)methanol” is a chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.7 g/mol . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 . The canonical SMILES string is C1=CC=C(C(=C1)C2=NC(=CS2)CO)Cl .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 61.4 Ų . It has a complexity of 193 and a XLogP3-AA value of 2.4 , indicating its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Antiviral and Antimicrobial Applications

One study explored the synthesis of novel sulfonamide derivatives starting from 4-chlorobenzoic acid, which exhibited some degree of antiviral activity against the tobacco mosaic virus (Zhuo Chen et al., 2010). This indicates potential applications in developing antiviral agents.

Structural and Spectral Characterization

Research focused on the synthesis and characterization of compounds related to (2-(2-Chlorophenyl)thiazol-4-yl)methanol, providing valuable information on their structural properties through various spectroscopic techniques and computational studies (M. Shahana & A. Yardily, 2020). These findings are essential for understanding the chemical behavior and potential applications of such compounds.

Antioxidant Properties

A study synthesized derivatives with thiazole moieties that showed significant in vitro antioxidant activity, suggesting that compounds related to (2-(2-Chlorophenyl)thiazol-4-yl)methanol could serve as potent antioxidants for further investigation (M. V. Bhaskara Reddy et al., 2015).

Antimicrobial Evaluation

Another research demonstrated the synthesis of thiazole derivatives, including (2-(2-Chlorophenyl)thiazol-4-yl)methanol, with moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species, indicating their potential as antimicrobial agents (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).

Photoinduced Reactions

Research on photoinduced reactions involving thiazole compounds has provided insights into their potential applications in photochemical processes, which could be relevant for developing new photodynamic therapies or materials (T. Matsuura & I. Saito, 1969).

Catalytic Applications

Studies have also investigated the use of related thiazole compounds in catalytic processes, including the synthesis of benzothiazine and oxazine derivatives, showcasing the utility of these compounds in facilitating chemical transformations (B. Reddy et al., 2012).

properties

IUPAC Name

[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFHLPKQSTYCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622952
Record name [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-Chlorophenyl)thiazol-4-yl)methanol

CAS RN

639517-86-5
Record name 2-(2-Chlorophenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=639517-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(2-chlorophenyl)-4-thiazolecarboxylate (1.34 g, 5.0 mmol), prepared as described above, in CH2Cl2 (20 mL) at −78° C. is added diisobutylaluminum hydride (10.5 mL of 1.0 M solution in toluene, 10.5 mmol) and the resulting reaction mixture is stirred at −78° C. for 1 hour after which time sodium fluoride (1.5 g) and water (0.5 mL) are added and the reaction mixture is allowed to warm to room temperature and filtered. The filtrate is concentrated to provide the crude reduction product which is purified by column chromatography (10% ethyl acetate in hexanes) to afford 138 mg of [2-(2-chlorophenyl)-1,3-thiazol-4-yl]carboxyaldehyde and 605 mg of [2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanol. The of [2-(2-chlorophenyl)-1,3-thiazol-4-yl]carboxyaldehyde portion is then used for subsequent steps while the [2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanol portion is converted to [2-(2-chlorophenyl)-1,3-thiazol-4-yl]carboxyaldehyde via standard oxidation conditions.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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